molecular formula C18H21ClN4O2S B2405695 7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 327168-52-5

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2405695
CAS No.: 327168-52-5
M. Wt: 392.9
InChI Key: XHSATWIZIRGDNL-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate starting materials.

    Introduction of the chlorobenzyl group: This step involves the use of 4-chlorobenzyl bromide in a nucleophilic substitution reaction.

    Attachment of the isopentylthio group: This is done through a thiolation reaction using isopentylthiol.

    Methylation: The final step involves the methylation of the purine core to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted purine derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(4-fluorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 7-(4-methylbenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The presence of the 4-chlorobenzyl group in 7-(4-chlorobenzyl)-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-11(2)8-9-26-18-20-15-14(16(24)21-17(25)22(15)3)23(18)10-12-4-6-13(19)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSATWIZIRGDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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